T56-LIMKi

Übersicht

Beschreibung

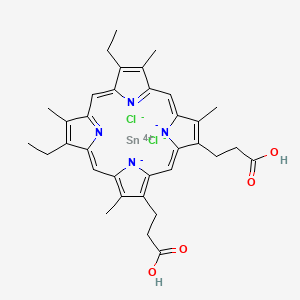

T56-LIMKi is a LIMK2 inhibitor . It reduces phosphorylated cofilin and induces disassembly of actin stress fibers in NF1-/- MEFs cells . It inhibits the growth of Panc-1 cells with an IC50 of 35.2 μM .

Synthesis Analysis

T56-LIMKi was not found using a traditional medicinal chemistry strategy using small molecule synthesis and structure activity relationships. Instead, it was reported through a molecular modelling approach .Molecular Structure Analysis

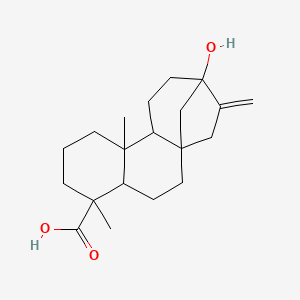

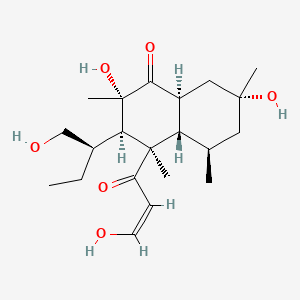

The molecular formula of T56-LIMKi is C19H14F3N3O3 . Its molecular weight is 389.33 . The NMR data is consistent with its structure .Chemical Reactions Analysis

T56-LIMKi has been shown to have no inhibitory activity against either LIMK1 or 2 (or their PAK-phosphorylated forms), nor does it show any cellular activity against either enzyme in the NanoBRET assay .Physical And Chemical Properties Analysis

T56-LIMKi is a solid substance . Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.33 .Wissenschaftliche Forschungsanwendungen

Regulation of Cytoskeleton Dynamics

T56-LIMKi is known to play a significant role in the regulation of cytoskeleton dynamics by controlling microtubule and actin filament turnover . It is a downstream effector of small G proteins of the Rho-GTPases family . The balance between phosphorylated and non-phosphorylated cofilin, which is regulated by LIM kinases, is thought to play an important role in tumor cell invasion and metastasis .

Therapeutic Targets for Major Diseases

Due to their position at the lower end of signaling cascades, LIM kinases have become promising targets for the treatment of several major diseases . T56-LIMKi, as a LIMK2 inhibitor, has shown potential in this regard .

Inhibition of Cancer Cell Growth

T56-LIMKi has been found to suppress the growth of various cancer cells. For instance, it has been shown to inhibit the growth of PANC-1 (pancreatic cancer), U87 (glioblastoma), and ST8814 (neurofibromatosis type 1 associated malignant peripheral nerve sheath tumor) cells .

Reduction of Infarction Volume

In studies related to phototrombotic stroke (PTS), T56-LIMKi was found to reduce the infarction volume by 2 or 3.4 times at 7 or 14 days after PTS, respectively .

Rescue of Morphological Changes in the Brain

T56-LIMKi has also been observed to rescue morphological changes in the brain, such as pericellular edema and conversion of nervous interconnective tissue, following PTS .

Reduction of Pathologically Altered Cells

The use of T56-LIMKi resulted in a reduction in the number of pathologically altered cells, such as pyknotic, hypo-chromic, and hyperchromic cells .

Disassembly of Actin Stress Fibers

T56-LIMKi, as a LIMK2 inhibitor, induces the disassembly of actin stress fibers in NF1-/- MEFs cells .

Wirkmechanismus

Target of Action

T56-LIMKi is a selective inhibitor of LIMK2 . LIM kinases (LIMKs) are important cell cytoskeleton regulators that play a prominent role in cancer manifestation and neuronal diseases . The LIMK family consists of two homologues, LIMK1 and LIMK2, which differ from one another in expression profile, intercellular localization, and function .

Mode of Action

The main substrate of LIMK is cofilin, a member of the actin-depolymerizing factor (ADF) protein family . When phosphorylated by LIMK, cofilin is inactive . T56-LIMKi inhibits LIMK2 with high specificity, and shows little or no cross-reactivity with LIMK1 . It decreases phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma .

Biochemical Pathways

The signaling pathways involving LIM kinases for actin filament remodeling are well established . They are downstream effectors of small G proteins of the Rho-GTPases family . Activated LIMKs phosphorylate cofilin, resulting in its inhibition . LIMKs also control microtubule remodeling, independently from actin filament turnover .

Pharmacokinetics

It’s known that the compound can be administered orally

Result of Action

T56-LIMKi reduces phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma . It blocks the phosphorylation of cofilin which leads to actin severance and inhibition of tumor cell migration, tumor cell growth, and anchorage-independent colony formation in soft agar .

Action Environment

The action environment of T56-LIMKi is largely dependent on the cellular context. For instance, it has been found to reduce the infarction volume by 2 or 3.4 times at 7 or 14 days after photothrombotic stroke . It also rescued morphological changes in the brain (pericellular edema and conversion of nervous interconnective tissue) and reduced the number of pathologically altered cells (pyknotic, hypo-chromic, and hyperchromic cells) . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

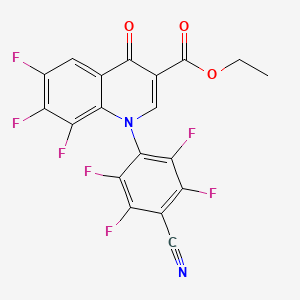

IUPAC Name |

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKFRPKSAWELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T56-LIMKi | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B1681122.png)

![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)